N-((3-Methylfuran-2-yl)methyl)thietan-3-amine
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Overview
Description
N-((3-Methylfuran-2-yl)methyl)thietan-3-amine is an organic compound that features a thietane ring, a furan ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methylfuran-2-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-chloropropylamine and sulfur.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction. For example, 3-methylfuran can react with a suitable electrophile to form the desired product.
Formation of the Amine Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((3-Methylfuran-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((3-Methylfuran-2-yl)methyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antimicrobial and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of N-((3-Methylfuran-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(3-Methylfuran-2-yl)but-2-en-1-one:
Thietan-3-amine hydrochloride: This compound shares the thietane ring structure and is used in various chemical reactions.
Uniqueness
N-((3-Methylfuran-2-yl)methyl)thietan-3-amine is unique due to the combination of the thietane and furan rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C9H13NOS |
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Molecular Weight |
183.27 g/mol |
IUPAC Name |
N-[(3-methylfuran-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H13NOS/c1-7-2-3-11-9(7)4-10-8-5-12-6-8/h2-3,8,10H,4-6H2,1H3 |
InChI Key |
NTMMRWCMWJSQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)CNC2CSC2 |
Origin of Product |
United States |
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